Methyl 5-cyano-2-hydroxy-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyano-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzoic acid and features a cyano group, a hydroxyl group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-2-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-cyano-2-hydroxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the direct cyanation of methyl 2-hydroxy-4-methylbenzoate using a cyanating agent like cyanogen bromide in the presence of a base such as triethylamine. This reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-cyano-2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to an amine or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: 5-cyano-2-oxo-4-methylbenzoic acid or 5-cyano-2-hydroxy-4-methylbenzaldehyde.
Reduction: 5-amino-2-hydroxy-4-methylbenzoate or 5-formyl-2-hydroxy-4-methylbenzoate.
Substitution: 5-cyano-2-chloro-4-methylbenzoate or 5-cyano-2-alkoxy-4-methylbenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyano-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl 5-cyano-2-hydroxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxy-4-methylbenzoate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Methyl 5-cyano-2-hydroxybenzoate: Similar structure but without the methyl group, affecting its physical and chemical properties.
Methyl 4-hydroxy-2-methylbenzoate: The position of the hydroxyl and methyl groups is different, leading to variations in reactivity and applications.
Uniqueness
Methyl 5-cyano-2-hydroxy-4-methylbenzoate is unique due to the presence of both the cyano and hydroxyl groups, which provide a balance of reactivity and stability
Eigenschaften
Molekularformel |
C10H9NO3 |
---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
methyl 5-cyano-2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-6-3-9(12)8(10(13)14-2)4-7(6)5-11/h3-4,12H,1-2H3 |
InChI-Schlüssel |
ZTACRESUYMHGTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C#N)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.